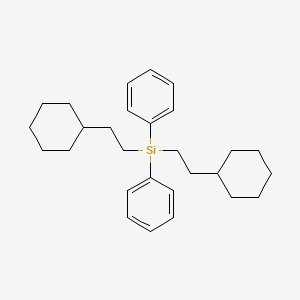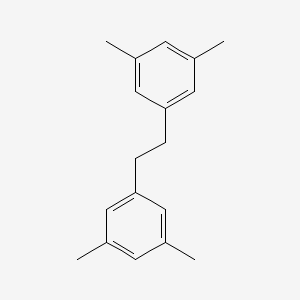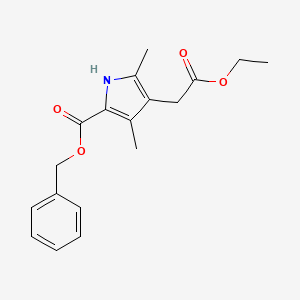
Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- is a synthetic organic compound that belongs to the pyrazolone class These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- typically involves the following steps:
Formation of the Pyrazolone Core: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Butylamino Group: The butylamino group can be introduced via nucleophilic substitution reactions using butylamine.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through electrophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Pyrazol-3-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, Pyrazol-3-one derivatives are often explored for their potential as therapeutic agents. The trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties can be leveraged to create products with specific desired characteristics.
Mecanismo De Acción
The mechanism of action of Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the butylamino group can modulate its activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolone: A class of compounds with similar core structures but different substituents.
Trifluoroethyl Derivatives: Compounds containing the trifluoroethyl group, known for their enhanced stability and bioavailability.
Butylamino Derivatives: Compounds with butylamino groups, often explored for their biological activities.
Uniqueness
Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- is unique due to the combination of its trifluoroethyl and butylamino groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H14F3N3O |
|---|---|
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
5-butylimino-2-(2,2,2-trifluoroethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H14F3N3O/c1-2-3-4-13-7-5-8(16)15(14-7)6-9(10,11)12/h2-6H2,1H3,(H,13,14) |
Clave InChI |
MNGTYKFWLFEJRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C1CC(=O)N(N1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)




